1-(5-Bromo-1,3,4-oxadiazol-2-yl)ethanone
Description
Properties
Molecular Formula |
C4H3BrN2O2 |
|---|---|
Molecular Weight |
190.98 g/mol |
IUPAC Name |
1-(5-bromo-1,3,4-oxadiazol-2-yl)ethanone |
InChI |
InChI=1S/C4H3BrN2O2/c1-2(8)3-6-7-4(5)9-3/h1H3 |
InChI Key |
ZTBJPSARZCXRSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN=C(O1)Br |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 1 5 Bromo 1,3,4 Oxadiazol 2 Yl Ethanone
Reactivity of the Bromine Substituent at C-5
The bromine atom attached to the C-5 position of the 1,3,4-oxadiazole (B1194373) ring is a key site for functionalization. Its reactivity is amplified by the electron-withdrawing character of the heterocyclic core, making it a good leaving group in both nucleophilic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions on Brominated Oxadiazoles (B1248032)
The C-5 bromine atom of 2,5-disubstituted 1,3,4-oxadiazoles can be displaced by a variety of nucleophiles. This reactivity allows for the direct introduction of diverse functional groups onto the oxadiazole scaffold. The thiol group, for instance, is known to readily undergo nucleophilic substitution reactions on the oxadiazole ring. wikipedia.org
In a representative example, bromine-containing 2,5-dialkyl-1,3,4-oxadiazoles have been shown to undergo substitution reactions with nucleophiles like diisopropyl iminodiacetate. mdpi.com These reactions typically proceed under basic conditions, which facilitate the displacement of the bromide ion. The general susceptibility of the 1,3,4-oxadiazole ring to nucleophilic attack underscores the utility of bromo-substituted variants as electrophilic partners in synthesis. organic-chemistry.org While the specific reactivity can be influenced by the nature of the nucleophile and the reaction conditions, this pathway offers a straightforward method for derivatization.
Table 1: Examples of Nucleophilic Substitution on Brominated Heterocycles This table presents generalized examples of nucleophilic substitution reactions applicable to brominated heterocyclic systems.
| Nucleophile | Reagents & Conditions | Product Type |
|---|---|---|
| Amines | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., Acetonitrile, DMF) | Amino-substituted oxadiazole |
| Thiols | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) | Thioether-substituted oxadiazole |
| Alkoxides | Base (e.g., NaOR), Solvent (e.g., ROH) | Alkoxy-substituted oxadiazole |
| Iminodiacetate | Na₂CO₃, Acetonitrile, 60 °C | Carboxymethylamino-substituted oxadiazole mdpi.com |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira)
Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools for C-C bond formation, and the bromo-substituent on the oxadiazole ring serves as an excellent electrophilic partner. masterorganicchemistry.com These reactions enable the linkage of the oxadiazole core to a vast array of aryl, heteroaryl, vinyl, and alkynyl groups.
The Suzuki-Miyaura coupling is a widely used reaction that pairs an organohalide with a boronic acid or its ester derivative. savemyexams.com It is catalyzed by a palladium complex in the presence of a base. libretexts.org This reaction has been successfully applied to bromo-substituted 1,3,4-oxadiazoles to synthesize complex biaryl and heteroaryl structures. nih.govresearchgate.net The choice of catalyst, such as Pd(dppf)Cl₂, base (e.g., Na₂CO₃, K₂CO₃), and solvent system is crucial for optimizing reaction yields. nih.govnih.gov
The Stille coupling utilizes an organotin reagent as the coupling partner for the organohalide. rsc.org This reaction is known for its tolerance of a wide variety of functional groups. nih.govnih.gov The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. rsc.org Although highly effective, the toxicity of organotin compounds is a significant drawback. mdpi.com
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne. mdpi.com The reaction is typically co-catalyzed by palladium and copper complexes in the presence of an amine base, under mild conditions. jchemrev.comnih.gov This method is invaluable for synthesizing arylalkynes, which can serve as precursors for further transformations. researchgate.net
Table 2: Overview of Cross-Coupling Reactions for Brominated Oxadiazoles This table summarizes the key components and outcomes of major cross-coupling reactions.
| Reaction Name | Coupling Partner | Typical Catalyst/Co-catalyst | Typical Base | Bond Formed |
|---|---|---|---|---|
| Suzuki-Miyaura | Boronic acid / ester (R-B(OH)₂) | Pd(0) or Pd(II) complex (e.g., Pd(dppf)Cl₂) | Carbonate (Na₂CO₃, K₂CO₃) | C(sp²)-C(sp²) or C(sp²)-C(sp³) |
| Stille | Organostannane (R-Sn(Alkyl)₃) | Pd(0) complex (e.g., Pd(PPh₃)₄) | None required | C(sp²)-C(sp²) or C(sp²)-C(sp) |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0)/Cu(I) complex (e.g., PdCl₂(PPh₃)₂/CuI) | Amine (Et₃N, piperidine) | C(sp²)-C(sp) |
Transformations Involving the Ethanone (B97240) (Acetyl) Group at C-2
The ethanone group offers a second, highly versatile reaction site on the molecule. Its chemistry is dominated by the reactivity of the electrophilic carbonyl carbon and the acidic α-protons of the methyl group.
Alpha-Carbon Reactivity: Enolization and Condensation Reactions
The methyl protons adjacent to the carbonyl group (α-protons) are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile and can participate in various condensation reactions.
A prominent example is the Claisen-Schmidt condensation , which involves the reaction of a ketone bearing an α-hydrogen with an aromatic aldehyde that lacks one. wikipedia.org This base-catalyzed reaction would involve the enolate of 1-(5-bromo-1,3,4-oxadiazol-2-yl)ethanone attacking an aromatic aldehyde to form a chalcone-like α,β-unsaturated ketone after dehydration. jchemrev.com Similarly, Knoevenagel condensations with other activated carbonyl compounds are also plausible pathways for C-C bond formation at the alpha-carbon. rsc.orgjst.go.jp
Furthermore, the acetyl group can react with amines or hydrazines to form imines or hydrazones, respectively. The formation of Schiff bases (imines) by condensing the acetyl group with various primary amines is a common transformation used to build larger molecular frameworks. mdpi.comresearchgate.netimpactfactor.orglibretexts.org
Carbonyl Reactivity: Nucleophilic Addition and Reduction Pathways
The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles in nucleophilic addition reactions . savemyexams.commasterorganicchemistry.com The addition of organometallic reagents, such as Grignard reagents (R-MgBr), would lead to the formation of tertiary alcohols after an acidic workup.
The carbonyl group can also be readily reduced to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this transformation, converting ketones to secondary alcohols without affecting more robust functional groups like esters or the oxadiazole ring itself. youtube.comnih.gov This reduction creates a new chiral center, yielding 1-(5-bromo-1,3,4-oxadiazol-2-yl)ethanol. libretexts.org
Table 3: Key Reactions at the Ethanone Carbonyl Group This table outlines common transformations of the acetyl moiety.
| Reaction Type | Reagent | Product Type |
|---|---|---|
| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol |
| Nucleophilic Addition | Grignard Reagent (R-MgX) | Tertiary Alcohol |
| Condensation | Primary Amine (R-NH₂) | Schiff Base (Imine) |
| Condensation | Hydrazine (H₂NNH₂) | Hydrazone |
| Claisen-Schmidt Condensation | Aromatic Aldehyde (Ar-CHO), Base | α,β-Unsaturated Ketone (Chalcone) |
Derivatization via the Acetyl Group for Scaffold Elaboration
The acetyl group is a crucial functional handle for scaffold elaboration in drug discovery, where the 1,3,4-oxadiazole core is recognized as a privileged structure. nih.govnih.gov The derivatives formed from reactions at the acetyl group can serve as intermediates for constructing more complex molecules.
For example, hydrazones formed from the condensation of the acetyl group can undergo cyclization reactions. The reaction of hydrazide-hydrazones with acetic anhydride (B1165640) can lead to the formation of new heterocyclic rings, such as 3-acetyl-1,3,4-oxadiazolines, demonstrating a powerful method for scaffold diversification. nih.govmdpi.com The formation of Schiff bases also provides a platform for generating novel ligands or biologically active compounds. mdpi.com These transformations highlight the role of the acetyl group as a linchpin for extending the molecular architecture and exploring new chemical space.
Reactivity of the 1,3,4-Oxadiazole Ring System
The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms. It is an aromatic, electron-deficient ring system, which significantly influences its chemical reactivity. thieme-connect.de The presence of three electronegative heteroatoms results in the carbon atoms of the ring having a low electron density, while the nitrogen atoms have a relatively higher electron density. rroij.com This electronic distribution makes the 1,3,4-oxadiazole ring generally resistant to electrophilic substitution but susceptible to nucleophilic attack, particularly at the carbon positions (C2 and C5). rroij.comchemicalbook.com The stability of the ring is often enhanced by substitution, especially with aryl groups. rroij.com
Electrophilic and Nucleophilic Attack on the Ring System
The reactivity of the 1,3,4-oxadiazole ring towards electrophiles and nucleophiles is dictated by the electron distribution within the heterocyclic system.
Electrophilic Attack: Due to the reduced electron density at the carbon atoms, electrophilic substitutions on the 1,3,4-oxadiazole ring are extremely difficult and have not been successfully achieved for reactions like nitration or sulfonation. thieme-connect.de The ring is considered a weak base. rroij.com Electrophilic attack, when it does occur, typically targets the pyridine-like nitrogen atoms (N3 and N4), which are the most electron-rich centers. rroij.comchemicalbook.com This can lead to N-alkylation or N-acylation, especially if the ring is substituted with electron-releasing groups. rroij.comresearchgate.net
Nucleophilic Attack: The carbon atoms at positions 2 and 5 are electron-deficient and are thus the primary sites for nucleophilic attack. rroij.comchemicalbook.com This reactivity often leads to ring cleavage rather than simple substitution. thieme-connect.derroij.com However, if a suitable leaving group is present at the C2 or C5 position, nucleophilic aromatic substitution can occur. thieme-connect.deresearchgate.net In the specific case of This compound , the bromine atom at the C5 position serves as a good leaving group, making this site particularly susceptible to substitution by various nucleophiles. researchgate.net Halogen-substituted oxadiazoles are known to undergo nucleophilic substitution where the halogen atom is displaced. researchgate.net The ethanone substituent at the C2 position also influences the ring's electronic properties.
| Reaction Type | Reactivity at Ring Atoms | Governing Factors | Outcome for this compound (Predicted) |
|---|---|---|---|
| Electrophilic Attack | Ring carbons (C2, C5) are inert. thieme-connect.de Ring nitrogens (N3, N4) are preferential sites. rroij.comchemicalbook.com | Electron-deficient nature of the ring; higher electron density on nitrogen atoms. rroij.com | Attack at nitrogen (N-alkylation/acylation) is possible. No substitution at ring carbons. |
| Nucleophilic Attack | Ring carbons (C2, C5) are susceptible. rroij.comchemicalbook.com | Low electron density at carbon atoms. rroij.com Presence of a good leaving group facilitates substitution. thieme-connect.deresearchgate.net | Nucleophilic substitution of the bromine atom at C5 is highly probable. Attack at C2 may lead to ring opening. |
Ring-Opening and Rearrangement Reactions
While the 1,3,4-oxadiazole ring is generally stable, particularly when substituted with aryl or perfluoroalkyl groups, it can undergo ring-opening reactions under specific conditions, often initiated by nucleophilic attack. rroij.com
Ring-Opening Reactions: The inherent electron deficiency of the ring carbons makes them susceptible to attack by nucleophiles, which can lead to the cleavage of the heterocyclic ring. thieme-connect.derroij.com This reactivity is often observed under acidic or basic conditions. rroij.com For instance, studies on related 1,3,4-oxadiazol-2-ones and 1,3,4-oxadiazol-2-thiones have demonstrated their susceptibility to ring-opening. acs.org The stability of the ring in This compound would be influenced by the nature of the attacking nucleophile and the reaction conditions. Strong nucleophiles could potentially attack either C2 or C5, leading to different ring-opened products.
| Condition | Mechanism | Result |
|---|---|---|
| Strong Nucleophiles | Nucleophilic addition to C2 or C5, followed by cleavage of the ring bonds (e.g., O-C2 or N-N bond). thieme-connect.derroij.com | Formation of acyclic acylhydrazine derivatives. thieme-connect.de |
| Aqueous Base | Hydroxide-mediated attack and subsequent ring cleavage. chemicalbook.com | Ring cleavage can occur, though the 1,3,4-thiadiazole (B1197879) analogue shows greater susceptibility. chemicalbook.com |
| Aqueous Acid | Acid catalysis can facilitate nucleophilic attack by water, leading to ring opening. rroij.com | The ring is generally stable but can be cleaved under harsh acidic conditions. rroij.comchemicalbook.com |
Rearrangement Reactions: Rearrangement reactions are more characteristic of the less aromatic and less stable 1,2,4-oxadiazole (B8745197) isomer, which has a weak O-N bond and a known tendency to rearrange into more stable heterocyclic systems. mdpi.comresearchgate.net The 1,3,4-oxadiazole ring is thermodynamically more stable and does not typically undergo the same types of rearrangements, such as the Boulton–Katritzky Rearrangement, that are common for 1,2,4-oxadiazoles. researchgate.net
Interactions with Brønsted Superacids and Superelectrophilic Activation
While specific research on the interaction of This compound with Brønsted superacids is not extensively documented, studies on related 1,2,4-oxadiazole derivatives provide significant insight into the potential behavior of such systems under superelectrophilic conditions.
In the presence of Brønsted superacids like trifluoromethanesulfonic acid (TfOH) or fluorosulfuric acid (FSO₃H), the nitrogen atoms of the oxadiazole ring are expected to be protonated. nih.govd-nb.info Research on 5-substituted-1,2,4-oxadiazoles has shown that this protonation can lead to the formation of highly reactive dicationic species through protonation at a ring nitrogen (N4) and a side-chain atom. nih.govd-nb.inforesearchgate.net This process, known as superelectrophilic activation, dramatically increases the electrophilicity of the molecule. researchgate.net
For This compound , it is plausible that in a superacid medium, the nitrogen atoms of the 1,3,4-oxadiazole ring would be protonated, generating highly electrophilic cationic species. This activation could facilitate subsequent reactions. For example, studies on 5-arylacetylenyl-1,2,4-oxadiazoles in TfOH have shown that the superelectrophilically activated species can react with arenes to yield products of hydroarylation at the acetylene (B1199291) bond. nih.govd-nb.inforesearchgate.net Another observed reaction is the addition of the superacid itself (e.g., TfOH) across a side-chain triple bond to form vinyl triflates. d-nb.inforesearchgate.net
| Superacid System | Observed Transformation (on related 1,2,4-oxadiazoles) | Plausible Mechanism | Potential Outcome for the Target Compound |
|---|---|---|---|
| Triflic Acid (TfOH) | Hydroarylation of an unsaturated side chain. nih.govd-nb.info | Protonation of ring nitrogen and side-chain creates a highly reactive dicationic intermediate (superelectrophilic activation). d-nb.inforesearchgate.net | Activation of the ethanone side chain or the oxadiazole ring, making it susceptible to attack by weak nucleophiles. |
| TfOH | Addition of the acid across a C-C triple bond to form vinyl triflates. d-nb.inforesearchgate.net | The dicationic intermediate reacts with the triflate counter-anion. d-nb.info | Potential for complex reactions involving the protonated ethanone group and the activated heterocyclic ring. |
Advanced Derivatization and Scaffold Hybridization Strategies for 1,3,4 Oxadiazole Analogues Bearing Bromo and Acetyl Moieties
Design Principles for Structural Diversification around the 1,3,4-Oxadiazole (B1194373) Core
The structural diversification of 1,3,4-oxadiazoles is guided by several key design principles aimed at modulating their biological activity, and physicochemical and photophysical properties. A primary strategy involves using the 1,3,4-oxadiazole ring as a bioisosteric replacement for amide or ester groups, which can enhance pharmacokinetic properties. knmu.edu.ua Furthermore, its rigid, planar structure and electron-deficient nature make it an excellent linker or connector for various aromatic and heterocyclic moieties. researchgate.netnih.gov
For analogues bearing bromo and acetyl groups, the design principles focus on leveraging these specific functionalities:
Molecular Hybridization: This is a prominent strategy where the oxadiazole core acts as a scaffold to link two or more different pharmacophores. The goal is to create a single hybrid molecule that integrates the therapeutic advantages of its constituent parts, potentially leading to synergistic effects or novel mechanisms of action. nih.govfao.org For instance, attaching a quinoline (B57606) scaffold to the oxadiazole core aims to combine the distinct biological activities of both heterocycles. nih.gov
Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the oxadiazole ring is crucial for understanding SAR. The bromo group on the 5-position of the oxadiazole ring is an ideal starting point for creating a library of derivatives through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, enabling a detailed exploration of how different substituents impact biological targets. nih.govnih.gov
Functional Group Interconversion: The acetyl group at the 2-position is a key site for chemical elaboration. It can be readily converted into a variety of other functional groups or used as a building block for constructing larger, more complex structures. For example, condensation of the ketone with hydrazines or amines can generate hydrazones or imines, which are versatile intermediates for the synthesis of new heterocyclic rings fused or linked to the oxadiazole core. nih.gov
Synthesis of Multifunctionalized 1,3,4-Oxadiazole Conjugates
The synthesis of multifunctionalized conjugates from bromo- and acetyl-bearing 1,3,4-oxadiazoles relies on established and robust chemical transformations. The reactivity of the bromo and acetyl groups can be selectively addressed to build molecular complexity.
A cornerstone technique for derivatizing the bromo-substituted position is the palladium-catalyzed Suzuki cross-coupling reaction . This reaction efficiently forms new carbon-carbon bonds by coupling the bromo-oxadiazole with various boronic acids or their esters. Researchers have successfully synthesized novel quinazolinylphenyl-1,3,4-oxadiazole derivatives using this method. nih.gov The reaction typically employs a palladium catalyst, such as [1,1′-bis(diphenylphosphino)ferrocene]-dichloropalladium(II) (Pd(dppf)Cl₂), a base like sodium carbonate, and often a phase-transfer catalyst in a two-phase solvent system to achieve high yields. nih.gov
The acetyl group offers a different set of synthetic possibilities. A common route involves the reaction of the ketone with various hydrazides to form N-acylhydrazones. These intermediates can then undergo oxidative cyclization to generate a second 1,3,4-oxadiazole ring or other heterocyclic systems. nih.gov
The formation of the initial 1,3,4-oxadiazole ring itself is often achieved through the cyclodehydration of 1,2-diacylhydrazines using dehydrating agents like phosphorus oxychloride (POCl₃), or by reacting acid hydrazides with carboxylic acids. nih.govresearchgate.net For instance, reacting an acid hydrazide with carbon disulfide in a basic solution is a standard method to produce 1,3,4-oxadiazole-2-thiols, which are themselves versatile intermediates for further functionalization. nih.gov
The following table summarizes key synthetic strategies for creating multifunctionalized 1,3,4-oxadiazole conjugates.
| Starting Moiety | Reaction Type | Reagents & Conditions | Resulting Structure | Reference |
| 5-Bromo-oxadiazole | Suzuki Cross-Coupling | Boronic acid/ester, Pd(dppf)Cl₂, Na₂CO₃, Toluene/H₂O | 5-Aryl/Heteroaryl-oxadiazole | nih.gov |
| 5-Bromo-oxadiazole | Lithiation-Borylation | n-BuLi, Triisopropyl borate, -78 °C | 5-Boronic acid/ester-oxadiazole | mdpi.com |
| 2-Acetyl-oxadiazole | Hydrazone Formation | Substituted hydrazide, acidic/basic catalyst | Oxadiazole-2-C(CH₃)=N-NHR | nih.gov |
| Acid Hydrazide | Oxadiazole Ring Formation | Carbon disulfide, KOH/Ethanol | 1,3,4-Oxadiazole-2-thiol (B52307) | nih.gov |
| 1,2-Diacylhydrazine | Cyclodehydration | Phosphorus oxychloride (POCl₃) | 2,5-Disubstituted-1,3,4-oxadiazole | researchgate.net |
Hybridization with Other Heterocyclic Scaffolds (e.g., Thiazolidinones, Pyridines, Indoles)
Molecular hybridization of the 1,3,4-oxadiazole core with other heterocyclic systems is a powerful strategy for developing novel compounds with enhanced or unique properties. The bromo and acetyl moieties on the starting scaffold are instrumental in facilitating these synthetic connections.
Quinoline and Quinazoline (B50416) Hybrids: Researchers have designed and synthesized novel hybrids linking 1,3,4-oxadiazole with quinoline and quinazoline rings. In one approach, a 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole scaffold was created, where the oxadiazole ring serves as a linker between the quinoline and a bromo-phenyl group. nih.gov In another example, palladium-catalyzed Suzuki coupling was used to link a bromo-substituted 4-N,N-dimethylaminoquinazoline with a 1,3,4-oxadiazole boronic acid pinacol (B44631) ester, yielding highly conjugated hybrids with significant fluorescence quantum yields, making them suitable for applications in optoelectronics. nih.gov
Pyrrole Hybrids: The molecular hybridization technique has been applied to synthesize conjugates of marine bromopyrrole alkaloids with 1,3,4-oxadiazole. These efforts aim to discover new lead compounds by combining the structural features of natural products with the versatile oxadiazole scaffold. fao.org
Chalcone Hybrids: A series of 1,3,4-oxadiazole/chalcone hybrids has been developed. nih.gov Chalcones, which contain a reactive α,β-unsaturated ketone system, are another important class of bioactive compounds. The synthesis typically involves the Claisen-Schmidt condensation of an acetyl-substituted oxadiazole with an appropriate aldehyde, creating a molecule that incorporates both heterocyclic motifs. nih.gov
The table below provides examples of heterocyclic scaffolds that have been hybridized with the 1,3,4-oxadiazole core.
| Hybrid Scaffold | Synthetic Approach | Key Intermediates/Reactants | Significance | Reference |
| Quinoline-Oxadiazole | Cyclization of acid hydrazide | 2-(4-Bromophenyl)quinoline-4-carbohydrazide, CS₂ | Development of new antimicrobial and anticancer candidates. | nih.gov |
| Quinazoline-Oxadiazole | Suzuki Cross-Coupling | Bromo-substituted quinazoline, Oxadiazole boronic ester | Creation of highly fluorescent materials for optoelectronics. | nih.gov |
| Bromopyrrole-Oxadiazole | Molecular Hybridization | Marine bromopyrrole alkaloids | Discovery of novel antimicrobial agents. | fao.org |
| Chalcone-Oxadiazole | Claisen-Schmidt Condensation | Acetyl-substituted oxadiazole, aromatic aldehydes | Development of potent inhibitors for cancer cell growth. | nih.gov |
| Pyridine-Oxadiazole | Microwave-Assisted Annulation | 5-Bromopyridine-2-carbonitrile, Benzohydrazide (B10538) | Divergent synthesis of functionalized heterocycles. | acs.org |
Computational Chemistry and Theoretical Investigations of 1 5 Bromo 1,3,4 Oxadiazol 2 Yl Ethanone and Its Analogues
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of 1,3,4-oxadiazole (B1194373) derivatives. mdpi.combohrium.com By calculating molecular orbital energies, researchers can predict the chemical behavior of these compounds.
The electronic properties are often described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between HOMO and LUMO is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.gov
For instance, DFT calculations at the B3LYP/6–311+ G(d,p) level for a bromo-substituted compound, 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone, revealed a HOMO energy of -6.7179 eV and a LUMO energy of -3.0454 eV, resulting in an energy gap of 3.6725 eV. nih.gov In another study on various 1,3,4-oxadiazole derivatives, DFT calculations were performed to obtain optimized structures and analyze HOMO-LUMO energies, which are fundamental to understanding their electronic characteristics. mdpi.com These calculations can be performed in both the gaseous phase and in solvents to simulate different environments. mdpi.com
Table 1: Examples of DFT-Calculated Electronic Properties for Oxadiazole Analogues
| Compound/Derivative Class | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source(s) |
| 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone | B3LYP/6–311+ G(d,p) | -6.7179 | -3.0454 | 3.6725 | nih.gov |
| Thiazolidine-oxadiazole derivative (A5) | DFT/B3LYP/6-311G(d,p) | N/A | N/A | 2.54 | bohrium.com |
| General 1,3,4-Oxadiazole Derivatives | B3LYP/SVP | Varies | Varies | Varies | mdpi.com |
Reaction Mechanism Studies and Transition State Analysis for Synthetic Pathways
Theoretical studies are pivotal in mapping the reaction mechanisms for the synthesis of 1,3,4-oxadiazoles. These investigations can predict the most likely pathways, identify key intermediates, and analyze the energy barriers associated with transition states.
One common route to 1,3,4-oxadiazoles involves the cyclization of hydrazides. nih.govnih.gov For example, the synthesis can proceed through the intramolecular cyclization of an acid hydrazide with carbon disulfide to form a 1,3,4-oxadiazole-2-thiol (B52307) intermediate. nih.gov
More complex syntheses, such as the microwave-assisted reaction of heteroaryl carbonitriles with arylhydrazides, can lead to either 1,2,4-triazoles or 1,3,4-oxadiazoles. acs.org DFT calculations have been employed to understand this regioselectivity. A proposed mechanism suggests a common intermediate formed from the initial reaction. acs.org From this intermediate, two competing cyclization pathways exist:
Formation of 1,2,4-Triazole (B32235): Involves an intramolecular 5-exo-trig cyclization with a nitrogen atom as the nucleophile, followed by elimination of water. acs.org
Formation of 1,3,4-Oxadiazole: Involves a similar 5-exo-trig cyclization but with the hydrazide's oxygen atom acting as the nucleophile, followed by the elimination of ammonia. acs.org
Free energy profiles from DFT calculations can predict which product is favored both kinetically and thermodynamically under specific reaction conditions. acs.org For the reaction of an unsubstituted pyridine (B92270) carbonitrile, calculations showed the formation of the 1,2,4-triazole is generally favored. acs.org However, the electronic nature of substituents on either the carbonitrile or the benzohydrazide (B10538) can alter this preference, sometimes making the 1,3,4-oxadiazole the major or even exclusive product. acs.orgacs.org
Conformational Analysis and Potential Tautomerism Studies
The three-dimensional structure and potential isomeric forms of 1,3,4-oxadiazole derivatives are critical to their function. Conformational analysis investigates the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. mdpi.com
For a molecule like 1-(5-bromo-1,3,4-oxadiazol-2-yl)ethanone, rotation can occur around the single bond connecting the ethanone (B97240) group to the oxadiazole ring. The planarity of the molecule is an important factor. In a related compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, the dihedral angle between the ethanone group and the aromatic ring is just 3.6 (2)°. nih.gov Similarly, the oxime derivative of 1-(5-bromo-1-benzofuran-2-yl)ethanone (B1332053) is nearly planar. nih.govresearchgate.net These findings suggest that the core structure of such compounds tends to be flat, which can influence crystal packing and intermolecular interactions. nih.govresearchgate.net
Tautomerism, the migration of a proton, is also a consideration, particularly in the synthesis precursors. During the formation of 1,3,4-oxadiazoles from benzohydrazides, it is mechanistically proposed that the hydrazidic nitrogen is a more potent nucleophile than the oxygen of the potential iminol tautomer. acs.org This preference dictates the course of the cyclization reaction, leading to the oxadiazole ring rather than other isomers. acs.org
Molecular Docking for Ligand-Target Interaction Profiling and Binding Affinity Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely applied to 1,3,4-oxadiazole analogues to understand their binding modes within the active sites of protein targets. This analysis provides insights into binding affinity (often expressed as a docking score) and specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, without interpreting pharmacological results.
Studies on 1,3,4-oxadiazole derivatives have shown their ability to fit into the binding pockets of various enzymes. For instance, docking studies of novel 1,3,4-oxadiazole derivatives against the cyclin-dependent kinase 2 (CDK-2) protein revealed strong binding affinities, with docking scores for some compounds reaching -10.654 kcal/mol. researchgate.net
In another study, 2,5-disubstituted 1,3,4-oxadiazole derivatives were docked into the active site of the epidermal growth factor receptor (EGFR) tyrosine kinase domain. semanticscholar.org The results showed that the nitrogen atoms of the 1,3,4-oxadiazole ring frequently formed hydrogen bonds with the methionine residue Met769. semanticscholar.org The binding affinities for the tested compounds ranged from -6.26 to -7.89 kcal/mol. semanticscholar.org These interactions are crucial for the stable binding of the ligand to the target protein.
Table 2: Examples of Molecular Docking Analyses for 1,3,4-Oxadiazole Analogues
| Compound Class | Target Protein (PDB ID) | Example Docking Score (kcal/mol) | Key Interacting Residues | Source(s) |
| 1,3,4-Oxadiazole derivatives | Cyclin-dependent kinase 2 (CDK-2) | -10.654 | Not specified | researchgate.net |
| 2,5-Disubstituted 1,3,4-oxadiazoles | EGFR Tyrosine Kinase (1M17) | -7.89 | Met769 | semanticscholar.org |
| 1,3,4-Oxadiazole-thioether derivatives | Not specified | Not specified | Not specified | nih.gov |
| Benzimidazole-1,3,4-oxadiazole derivatives | Aromatase | Not specified | Not specified | nih.gov |
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) modeling establishes a statistical correlation between the chemical structure of a series of compounds and their reactivity. uliege.be These models use molecular descriptors—numerical values that encode physicochemical properties of the molecules—to predict a specific outcome, such as reaction rates or chromatographic retention times. uliege.beresearchgate.net
The QSRR approach is a valuable tool for optimizing processes like liquid chromatography (LC) analysis, where it can predict retention times and help in method development, reducing the need for trial-and-error experiments. uliege.be Various machine learning algorithms, such as Support Vector Regression (SVR), Partial Least Squares (PLS), and Gradient Boosting Regression (GBR), can be used to build robust QSRR models. uliege.be
Mechanistic Biochemical Interactions and Molecular Target Engagement of 1,3,4 Oxadiazole Derivatives
In Vitro Enzyme Inhibition Studies: Molecular Mechanisms and Binding Sites
Derivatives of 1,3,4-oxadiazole (B1194373) have been extensively demonstrated to be potent inhibitors of various enzymes that are critical for the proliferation of cancer cells and the progression of other diseases. nih.govmdpi.com Their mechanism of action often involves binding to the active or allosteric sites of these enzymes, thereby blocking their catalytic function. nih.govnih.gov
Histone Deacetylase (HDAC): Certain 1,3,4-oxadiazole derivatives, particularly those with difluoromethyl (DFMO) or trifluoromethyl (TFMO) substitutions, are potent and highly selective inhibitors of HDAC6. nih.govacs.org These compounds can act as mechanism-based, essentially irreversible inhibitors. nih.govacs.org The mechanism involves the HDAC6 enzyme catalyzing the hydrolysis of the oxadiazole ring, which transforms the inhibitor into an acylhydrazide that binds tightly within the enzyme's active site. nih.govunimi.it This interaction is highly selective for HDAC6 over other HDAC isoforms. nih.govnih.gov
Topoisomerase II (Topo II): Topoisomerase enzymes are crucial for managing DNA topology during replication and transcription. youtube.com Some 1,3,4-oxadiazole hybrids have been identified as inhibitors of Topoisomerase II. nih.govnih.gov For instance, mercaptoacetamide-linked pyrimidine-1,3,4-oxadiazole derivatives have shown potent inhibition of the Topo II enzyme, with molecular modeling suggesting the compound binds at the active site of the DNA-topoisomerase II complex. nih.gov
Thymidylate Synthase (TS): Thymidylate synthase is a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. mdpi.com Its inhibition is a critical mechanism for many anticancer drugs. mdpi.com Several series of 1,3,4-oxadiazole derivatives have been developed as potent TS inhibitors. rsc.orgnih.gov Thioether-containing 1,3,4-oxadiazoles, for example, have demonstrated strong inhibitory activity against both human and E. coli TS. nih.gov Hybrids of 1,3,4-oxadiazole and 1,2,3-triazole have also shown significant TS inhibition, with potencies exceeding that of the standard drug pemetrexed. mdpi.com
Prostaglandin (B15479496) Synthases: Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory pathway, responsible for producing prostaglandin E2 (PGE2). nih.gov Novel 1,3,4-oxadiazole derivatives have been discovered as highly potent and selective inhibitors of human mPGES-1, with some compounds exhibiting IC₅₀ values in the low nanomolar range. nih.gov Similarly, other derivatives show inhibitory activity against cyclooxygenase (COX) enzymes, which are also involved in prostaglandin synthesis. nih.govmdpi.com
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key targets in the management of Alzheimer's disease. nih.gov Hybrids of 4-aminopyridine (B3432731) and 1,3,4-oxadiazole have been synthesized and evaluated as cholinesterase inhibitors. nih.gov Some of these compounds show potent and non-competitive inhibition of human AChE, with additional properties like blood-brain barrier permeability and inhibition of AChE-induced amyloid-beta aggregation. nih.gov
| Enzyme Target | 1,3,4-Oxadiazole Derivative Class | Reported IC₅₀ Values | Mechanism of Inhibition |
|---|---|---|---|
| Histone Deacetylase 6 (HDAC6) | Difluoromethyl-1,3,4-oxadiazoles (DFMOs) | Single-digit nM to sub-µM nih.govacs.orgunimi.it | Mechanism-based, irreversible; enzyme-catalyzed ring opening nih.govunimi.it |
| Topoisomerase II | Mercaptoacetamide-pyrimidine hybrids | 3.8 µM (on A549 cells) nih.gov | Binding at DNA-Topo II complex active site nih.gov |
| Thymidylate Synthase (TS) | Eugenol-based derivatives | 0.56 µM rsc.org | Competitive inhibition rsc.org |
| Thymidylate Synthase (TS) | Thioether derivatives | 0.47 µM (E. coli TS), 0.62 µM (human TS) nih.gov | Targeting TS active site nih.gov |
| mPGES-1 | Benzyloxyphenyl derivatives | 5.6 nM - 82.3 nM nih.gov | Selective inhibition of PGE₂ formation nih.gov |
| Acetylcholinesterase (AChE) | 4-Aminopyridine hybrids | 1.098 µM nih.gov | Non-competitive inhibition nih.gov |
The inhibitory potency and selectivity of 1,3,4-oxadiazole derivatives are heavily dependent on the nature and position of substituents on the scaffold. nih.govnih.gov
For HDAC6 Inhibition: The presence of electron-withdrawing fluorinated methyl groups (e.g., -CHF₂ or -CF₃) on the oxadiazole ring is a prerequisite for the hydrolytic activation and potent inhibition of HDAC6. nih.govacs.org Non-fluorinated or monofluorinated analogues show significantly weaker or no inhibitory activity. nih.govacs.org
For Thymidylate Synthase Inhibition: In a series of eugenol-based 1,3,4-oxadiazole analogues, the presence and position of substituents on the phenyl ring attached to the oxadiazole core significantly influenced activity. rsc.org For thioether derivatives, a nitro substituent was found to be crucial for potent anticancer and TS inhibitory effects. nih.gov
For Cholinesterase Inhibition: Among 4-aminopyridine-oxadiazole hybrids, a 4-hydroxyl substituent on the terminal phenyl ring resulted in the most potent AChE inhibition. nih.gov For other series, the presence of highly electronegative groups like -Cl and -F, or electron-donating groups like an octyl moiety, enhanced inhibitory activity against AChE. nih.gov
For EGFR/VEGFR2 Inhibition: For 1,3,4-oxadiazole amide derivatives, structure-activity relationship studies revealed that specific substitutions are critical for potent and selective inhibition of VEGFR2 over EGFR. mdpi.com The binding energy and interactions within the active pocket are modulated by these substitutions. mdpi.com
Receptor Binding Profiling: Molecular Interactions and Selectivity
Beyond enzyme inhibition, 1,3,4-oxadiazole derivatives have been designed as antagonists for specific receptors. Optimization of substitution patterns on the aromatic rings of these compounds is a key strategy for achieving high affinity and selectivity. For instance, by replacing an amide group with a 1,3,4-oxadiazole ring in a known glycine (B1666218) sulfonamide derivative, a novel series of potent and high-affinity antagonists for the prostaglandin E1 (EP1) receptor was identified. nih.gov The most potent derivative in this series displayed a binding IC₅₀ of 2.5 nM, demonstrating that the oxadiazole ring can effectively act as a pharmacophore to achieve strong receptor engagement. nih.gov
Mechanistic Insights into Antimicrobial Activities of Oxadiazole Scaffolds (e.g., specific molecular targets in bacteria/fungi)
The 1,3,4-oxadiazole scaffold is present in numerous compounds with significant antimicrobial properties. nih.govnih.gov Their mechanisms of action are diverse and involve targeting essential microbial enzymes and pathways that are distinct from the host, providing a basis for selective toxicity. nih.gov
Bacterial Targets:
Thymidylate Synthase (TS): As in cancer cells, TS is a vital enzyme for DNA synthesis in bacteria. Certain 1,3,4-oxadiazole thioether derivatives have been shown to be potent inhibitors of bacterial TS, particularly from Escherichia coli. nih.gov
Peptide Deformylase (PDF): This enzyme is essential for bacterial protein maturation. 1,3,4-oxadiazole derivatives can target and inhibit PDF, thus preventing the synthesis of functional proteins. researchgate.net
GlcN-6-P Synthase: Inhibition of this enzyme by oxadiazole derivatives disrupts the synthesis of N-acetylglucosamine, a critical component of the bacterial cell wall, leading to its destruction. nih.govresearchgate.net
Other Targets: Additional bacterial targets include DNA gyrase, RNA polymerase, and dehydrosqualene synthase. nih.govnih.gov
Fungal Targets:
Ergosterol (B1671047) Biosynthesis Pathway: A primary mechanism for antifungal activity is the disruption of the fungal cell membrane by inhibiting ergosterol synthesis. 1,3,4-oxadiazole derivatives target key enzymes in this pathway, such as lanosterol-14α-demethylase (a cytochrome P450 enzyme). nih.govnih.gov
Protein-N-myristoyltransferase: This enzyme is another validated target for antifungal agents, and its inhibition by oxadiazole compounds disrupts fungal cell processes. nih.gov
Modulation of Intracellular Signaling Pathways at the Molecular Level (e.g., EGFR inhibition mechanisms)
The antitumor effects of 1,3,4-oxadiazole derivatives are frequently linked to their ability to modulate critical intracellular signaling pathways that control cell growth, proliferation, and survival. nih.govnih.gov
One of the most prominent targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers. mdpi.comresearchgate.net 1,3,4-oxadiazole derivatives act as small molecule tyrosine kinase inhibitors (TKIs). mdpi.comresearchgate.net The mechanism involves competitive binding to the ATP-binding pocket within the kinase domain of EGFR. mdpi.commdpi.com This binding action prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation and angiogenesis. mdpi.comnih.gov
Applications in Materials Science and Other Non Biological Fields for 1,3,4 Oxadiazole Derivatives
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Applications
The 1,3,4-oxadiazole (B1194373) core is a well-established component in the architecture of Organic Light-Emitting Diodes (OLEDs). rsc.org Its inherent electron-deficient nature makes derivatives containing this ring suitable for use as electron-transporting materials (ETMs) and, in some cases, as emissive materials. rsc.orgwikipedia.org
2,5-Diaryl-1,3,4-oxadiazoles are frequently investigated for these applications due to their favorable structural features for electron transport. rsc.org The planar, conjugated structure of the oxadiazole ring facilitates efficient electron mobility. Researchers have synthesized a wide array of small molecules and polymers incorporating the 1,3,4-oxadiazole moiety to create highly efficient and stable OLEDs. rsc.org These materials are often prepared through metal-catalyzed cross-coupling reactions, allowing for fine-tuning of their electronic and optical properties. rsc.org
Derivatives of 1,3,4-oxadiazole have been successfully used as emitters in OLEDs, particularly for achieving blue light emission. acs.org For instance, a series of emitters based on a 1,3,4-oxadiazole acceptor core demonstrated the ability to produce emission colors from sky-blue to blue. acs.org The design of these molecules often involves creating a twisted conformation between the oxadiazole ring and donor units, which helps in achieving a small energy gap between singlet and triplet states (ΔE_ST). acs.org This small gap is crucial for enabling Thermally Activated Delayed Fluorescence (TADF), a mechanism that enhances the efficiency of OLEDs. acs.org In one study, OLEDs using an oxadiazole derivative achieved a maximum external quantum efficiency (EQE_max) of up to 12.3%. acs.org
Furthermore, multi-armed structures containing 1,3,4-oxadiazole moieties have been synthesized to serve as both light-emitting and electron-transporting components. ewha.ac.kr In one example, a four-armed compound with a (phenylethynyl)anthracene core and diphenyl oxadiazole moieties was developed. ewha.ac.kr In the resulting electroluminescent device, the diphenyl oxadiazole units functioned primarily as electron transporters, channeling energy to the light-emitting core. ewha.ac.kr
Below is a table summarizing the performance of selected 1,3,4-oxadiazole derivatives in OLED applications.
| Compound Class | Role in OLED | Key Performance Metric | Emission Color | Reference |
| 2,5-Diaryl-1,3,4-oxadiazoles | Electron-Transporter | Good electron mobility | N/A | rsc.org |
| 1,3,4-Oxadiazole-based TADF Emitters | Emitter | EQE_max up to 12.3% | Sky-blue | acs.org |
| i-2CzdOXDMe | Emitter | EQE_max of 11.8% | Blue | acs.org |
| Four-armed (phenylethynyl)anthracene with oxadiazole | Electron-Transporter | Emits red light from core | Red | ewha.ac.kr |
Role in Catalysis and Ligand Design for Chemical Reactions
The structural and electronic characteristics of the 1,3,4-oxadiazole ring make it a versatile scaffold in the field of catalysis and ligand design. The presence of nitrogen and oxygen heteroatoms provides potential coordination sites for metal catalysts, influencing their reactivity and selectivity.
Derivatives of 1,3,4-oxadiazole are integral to various synthetic methodologies, often playing a role in the reactions that produce them. For example, copper-catalyzed oxidative coupling of N-arylidene aroyl hydrazides is a method to synthesize 2,5-disubstituted-1,3,4-oxadiazoles, where the amidic oxygen acts as an internal nucleophile in a process facilitated by the copper catalyst. jchemrev.comjchemrev.com Similarly, palladium catalysts have been used in oxidative annulation reactions to create 2-substituted amino-1,3,4-oxadiazoles from hydrazides and isocyanides. jchemrev.comjchemrev.com
Beyond their synthesis, oxadiazole derivatives can act as ligands for transition metals, which are crucial in many organic transformations. The development of Schiff base ligands derived from 4-amino-1,3,4-oxadiazoles has been reported. researchgate.net These bidentate ligands can form stable complexes with metals like cobalt and chromium, suggesting their potential application in catalytic processes. researchgate.net The design of such ligands is a key area of research, as the electronic properties of the oxadiazole ring can be modulated by substituents to fine-tune the catalytic activity of the metal center.
Photocatalysis represents another area where these compounds are relevant. A photocatalytic method using eosin-Y under visible light has been developed for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles. nih.gov This highlights the potential of the oxadiazole framework to participate in and facilitate light-driven chemical transformations. nih.gov
| Catalytic Process | Role of 1,3,4-Oxadiazole Derivative | Catalyst/Reagent | Result | Reference |
| Oxidative Cyclization | Substrate/Precursor | Cu(OTf)₂ | Synthesis of 2,5-disubstituted-1,3,4-oxadiazoles | jchemrev.comjchemrev.com |
| Oxidative Annulation | Substrate/Precursor | Palladium Catalyst | Synthesis of 2-substituted amino-1,3,4-oxadiazoles | jchemrev.comjchemrev.com |
| Ligand Formation | Schiff Base Ligand | Cobalt and Chromium salts | Formation of metal complexes | researchgate.net |
| Photocatalytic Cyclization | Substrate/Precursor | Eosin-Y, Visible Light | Synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles | nih.gov |
Corrosion Inhibition Studies and Related Industrial Applications
1,3,4-oxadiazole derivatives have emerged as a highly effective class of corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. researchgate.netsemanticscholar.org The protective action of these compounds stems from their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. researchgate.netresearchgate.net This adsorption is facilitated by the presence of heteroatoms (nitrogen and oxygen) and the π-electrons in the aromatic ring, which can interact with the vacant d-orbitals of iron. researchgate.net
Numerous studies have demonstrated that the inhibition efficiency of these derivatives increases with their concentration. acs.orgjacsdirectory.com For instance, two novel 1,3,4-oxadiazole-pyridine hybrids, POX and 4-PMOX, exhibited excellent inhibition efficiencies for mild steel in 1 N HCl, reaching up to 98% at a concentration of 500 ppm. nih.gov Electrochemical studies, such as potentiodynamic polarization, often indicate that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. acs.orgnih.gov
The adsorption of these inhibitors on the metal surface typically follows established models like the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. researchgate.netnih.gov The strength and mechanism of this adsorption can be influenced by the specific substituents on the oxadiazole ring. For example, the introduction of a methoxy (B1213986) group in 4-PMOX led to superior adsorption behavior compared to the unsubstituted POX, highlighting the role of electron-donating groups in enhancing inhibition. nih.gov
The effectiveness of these inhibitors has been confirmed across different acidic media, including hydrochloric acid, sulfuric acid, and perchloric acid. researchgate.netresearchgate.net Their ability to form a stable, protective film makes them valuable for industrial applications such as acid cleaning, pickling, and oil and gas exploration, where metal equipment is frequently exposed to corrosive acidic conditions. researchgate.netkoreascience.kr
The table below presents data on the corrosion inhibition performance of various 1,3,4-oxadiazole derivatives.
| Inhibitor Compound | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Concentration | Reference |
| 2,5-disubstituted-1,3,4-oxadiazoles | Mild Steel | 1 M HCl & 0.5 M H₂SO₄ | Very good inhibition | Not specified | researchgate.net |
| Pyridine-based 1,3,4-oxadiazoles | Mild Steel | 0.5 M HCl | High (specific value not given) | 300 ppm | acs.org |
| 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole (POX) | Mild Steel | 1 N HCl | 97.83 | 500 ppm | nih.gov |
| 2-(4-methoxyphenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole (4-PMOX) | Mild Steel | 1 N HCl | 98.0 | 500 ppm | nih.gov |
| 2,5-Bis-(4-aminophenyl)-1,3,4-oxadiazole (BAOX) | Copper-Nickel Alloy | Natural Sea Water | 93.08 | 10⁻³ M | jacsdirectory.com |
Future Perspectives and Emerging Research Avenues for 1 5 Bromo 1,3,4 Oxadiazol 2 Yl Ethanone Chemistry
Unexplored Chemical Transformations and Synthetic Challenges
The synthetic versatility of the 1,3,4-oxadiazole (B1194373) ring is well-documented, with numerous methods reported for its formation and functionalization. nih.govnih.govmdpi.com However, the specific reactivity of 1-(5-Bromo-1,3,4-oxadiazol-2-yl)ethanone remains a largely uncharted territory. Future research could unlock a wealth of novel derivatives through the strategic manipulation of its key functional groups.
One of the primary synthetic challenges lies in the selective transformation of the bromo and acetyl groups. The presence of the electron-withdrawing oxadiazole ring influences the reactivity of these substituents. The bromine atom at the 5-position is susceptible to nucleophilic substitution, offering a gateway to a diverse array of 5-substituted-1,3,4-oxadiazoles. nih.gov Unexplored transformations could include cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds, which could be challenging given the potential for catalyst poisoning by the oxadiazole nitrogen atoms.
The acetyl group provides another handle for chemical modification. Its carbonyl functionality can undergo a variety of reactions such as aldol (B89426) condensations, Knoevenagel condensations, and reductions to the corresponding alcohol, which can then be further functionalized. A significant synthetic challenge would be to achieve chemoselectivity, performing reactions on the acetyl group without affecting the bromo substituent or the integrity of the oxadiazole ring.
Furthermore, the oxadiazole ring itself, while generally stable, can participate in certain cycloaddition reactions. lifechemicals.com Exploring these transformations for this compound could lead to novel polycyclic heterocyclic systems with unique three-dimensional structures.
Table 1: Potential Unexplored Reactions and Associated Challenges
| Reaction Type | Target Functional Group | Potential Products | Synthetic Challenges |
| Suzuki Coupling | Bromo group | 5-Aryl-1,3,4-oxadiazole derivatives | Catalyst optimization to avoid deactivation by the oxadiazole ring. |
| Sonogashira Coupling | Bromo group | 5-Alkynyl-1,3,4-oxadiazole derivatives | Preventing side reactions and ensuring stability of the acetyl group under reaction conditions. |
| Aldol Condensation | Acetyl group | β-Hydroxy ketone derivatives | Controlling self-condensation and achieving desired stereoselectivity. |
| Knoevenagel Condensation | Acetyl group | α,β-Unsaturated ketone derivatives | Selection of appropriate catalysts and reaction conditions to avoid ring-opening of the oxadiazole. |
| [4+2] Cycloaddition | Oxadiazole ring | Fused heterocyclic systems | Overcoming the aromatic stability of the oxadiazole ring and controlling regioselectivity. |
Advanced Computational Approaches in Chemical Design and Discovery
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental research. For this compound, advanced computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide invaluable insights. mdpi.com
DFT calculations can be employed to understand the electronic structure of the molecule, including the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential. acu.edu.inresearchgate.net This information is crucial for predicting the most likely sites for electrophilic and nucleophilic attack, thus informing the design of new reactions. For instance, DFT can help in predicting the relative reactivity of the C-Br bond versus the acetyl group's carbonyl carbon. researchgate.net
Molecular dynamics simulations can be used to study the conformational flexibility of the molecule and its interactions with other molecules, such as solvents or biological macromolecules. mdpi.com This is particularly relevant for designing derivatives with specific binding properties for biological targets. By simulating the behavior of the molecule in different environments, researchers can gain a deeper understanding of its potential applications.
Table 2: Application of Computational Methods to this compound Research
| Computational Method | Research Application | Predicted Properties |
| Density Functional Theory (DFT) | Reaction mechanism studies | Transition state energies, activation barriers, reaction pathways. acs.orgacs.org |
| Electronic property prediction | HOMO-LUMO gap, electrostatic potential, charge distribution. acu.edu.innih.govresearchgate.net | |
| Molecular Dynamics (MD) | Conformational analysis | Preferred conformations, rotational barriers. |
| Solvation studies | Interaction with solvent molecules, solubility prediction. | |
| Protein-ligand docking | Binding modes, binding affinities to biological targets. mdpi.com |
Development of Novel Functional Materials with Tunable Properties
The 1,3,4-oxadiazole ring is a key component in a variety of functional materials, including heat-resistant polymers, electron-transporting materials for organic light-emitting diodes (OLEDs), and liquid crystals. lifechemicals.comresearchgate.netnih.govnanobioletters.com The presence of a bromine atom in this compound offers a unique opportunity to tune the properties of such materials.
The high thermal and chemical stability of the oxadiazole ring makes it an excellent building block for robust materials. nih.gov The bromine atom can be used as a handle for post-polymerization modification, allowing for the fine-tuning of the material's electronic and photophysical properties. For example, replacing the bromine with different aryl groups via cross-coupling reactions could alter the emission wavelength of a light-emitting polymer. researchgate.net
Furthermore, the polar nature of the oxadiazole ring, combined with the potential for introducing various substituents, makes this scaffold suitable for the design of liquid crystals. nanobioletters.com The acetyl group in the target molecule could also be modified to introduce long alkyl chains, which are often required for inducing mesomorphic behavior. The ability to systematically vary the substituents would allow for the creation of a library of materials with tunable optical and electronic properties. researchgate.net
Deeper Elucidation of Mechanistic Biological Interactions through Advanced Biophysical Techniques
While the biological activity of many 1,3,4-oxadiazole derivatives has been reported, the precise molecular mechanisms of action are often not fully understood. nih.govnih.govacs.org Advanced biophysical techniques can provide detailed insights into the interactions between small molecules like this compound and their biological targets.
A variety of biophysical methods are available to study protein-ligand interactions. nih.govresearchgate.networldscientific.comresearchgate.netirbm.com Techniques such as Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity and thermodynamics of the interaction. Surface Plasmon Resonance (SPR) can provide real-time kinetic data on the association and dissociation of the molecule from its target. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to map the binding site on the protein and determine the structure of the complex in solution. nih.gov
By employing these techniques, researchers can move beyond simple activity screening and gain a fundamental understanding of how these compounds exert their biological effects. This knowledge is critical for the rational design of more potent and selective drug candidates. For example, understanding how the bromo and acetyl groups of this compound contribute to binding can guide the synthesis of improved analogues.
Table 3: Biophysical Techniques for Studying Biological Interactions
| Technique | Information Obtained | Relevance to Drug Discovery |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). researchgate.networldscientific.com | Provides a complete thermodynamic profile of the binding interaction. |
| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), binding affinity (Kd). nih.govirbm.com | Enables real-time analysis of binding and is suitable for high-throughput screening. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Ligand binding site, conformational changes in the protein, structure of the protein-ligand complex. nih.govirbm.com | Offers detailed structural information in solution. |
| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex. nih.gov | Provides a detailed picture of the binding mode at the atomic level. |
| Differential Scanning Fluorimetry (DSF) | Protein thermal stability upon ligand binding. nih.govworldscientific.com | A rapid method for identifying stabilizing ligands. |
Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Research
ML models can be trained on existing databases of chemical reactions to predict the outcome of unexplored transformations. chemrxiv.orgrsc.org This can help chemists to prioritize synthetic routes that are most likely to be successful, saving time and resources. For instance, a model could predict the optimal conditions for a cross-coupling reaction on the bromo-substituted oxadiazole. nih.gov
In the context of drug discovery, ML algorithms can be used to build Quantitative Structure-Activity Relationship (QSAR) models. youtube.com These models correlate the chemical structures of a series of compounds with their biological activities. By training a QSAR model on a library of oxadiazole derivatives, it may be possible to predict the potential biological activity of this compound and its analogues, even before they are synthesized. nih.gov
Furthermore, generative AI models can design novel molecules with desired properties. By providing the model with a set of constraints, such as a desired biological activity and good pharmacokinetic properties, it can generate new chemical structures based on the 1,3,4-oxadiazole scaffold for further investigation.
The integration of AI and ML into the research workflow for this compound holds the promise of accelerating the pace of discovery and innovation in this area of chemistry.
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 1-(5-Bromo-1,3,4-oxadiazol-2-yl)ethanone?
- Methodological Answer : The compound is typically synthesized via alkylation or acylation reactions. For example, brominated intermediates like 2-bromo-1-arylethanones can react with 5-substituted 1,3,4-oxadiazole-2-thiones under reflux conditions using acetyl chloride and glacial acetic acid. Reaction optimization includes controlling stoichiometry (e.g., 1:2 molar ratio of oxadiazole to acetyl chloride) and reflux duration (~40 minutes), followed by purification via cold-water precipitation and thin-layer chromatography (TLC) with methanol:chloroform (1:9) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming the structure, particularly the acetyl group (δ ~2.5 ppm for CH₃) and bromine-substituted oxadiazole ring protons. Mass spectrometry (EI-MS) provides molecular ion peaks (e.g., m/z 214 [M⁺]), while elemental analysis validates purity (e.g., C, H, N, S content). Infrared (IR) spectroscopy can confirm ketone (C=O, ~1700 cm⁻¹) and oxadiazole ring vibrations .
Q. How is purity ensured during synthesis?
- Methodological Answer : Post-synthesis, purity is verified using TLC with solvent systems like methanol:chloroform (1:9). Recrystallization from ethanol or water removes impurities. For advanced validation, High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm ensures >95% purity .
Advanced Research Questions
Q. What reaction mechanisms dominate functionalization of the oxadiazole ring in this compound?
- Methodological Answer : The bromine atom at the 5-position of the oxadiazole ring undergoes nucleophilic substitution (SN₂) with amines or thiols. For example, coupling with pyridine derivatives in PEG-400 under catalytic acetic acid forms hydrazinecarbothioamide derivatives. Computational studies (DFT) can model transition states and activation energies for these reactions .
Q. How can computational methods predict biological activity of derivatives?
- Methodological Answer : Molecular docking (e.g., with Mycobacterium tuberculosis enoyl-ACP reductase) identifies potential binding modes. In silico ADMET predictions (e.g., SwissADME) evaluate bioavailability and toxicity. Pharmacophore modeling highlights critical substituents (e.g., bromine for lipophilicity) that enhance anti-tubercular activity .
Q. What strategies optimize yield in multi-step syntheses involving this compound?
- Methodological Answer : Yield optimization involves stepwise monitoring via TLC and adjusting reaction parameters. For instance, increasing glacial acetic acid (from 9.48 mL to 12 mL) in acetylation steps improves protonation of intermediates, reducing side reactions. Microwave-assisted synthesis can also reduce reflux time by 50% while maintaining >85% yield .
Q. How does X-ray crystallography elucidate structural and electronic properties?
- Methodological Answer : Single-crystal X-ray diffraction reveals bond angles and planarity of the oxadiazole ring. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O, Br···π), which influence packing efficiency and stability. Charge density maps derived from high-resolution data predict reactive sites for electrophilic attacks .
Q. What methodologies assess the compound’s potential in material science?
- Methodological Answer : Thermogravimetric analysis (TGA) evaluates thermal stability (decomposition >250°C). Cyclic voltammetry identifies redox-active behavior (e.g., oxadiazole ring reduction at −1.2 V vs. Ag/AgCl). Fluorescence spectroscopy can probe π-conjugation extensions for optoelectronic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
